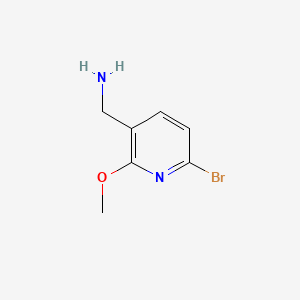

(6-Bromo-2-methoxypyridin-3-yl)methanamine

Beschreibung

Eigenschaften

IUPAC Name |

(6-bromo-2-methoxypyridin-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O/c1-11-7-5(4-9)2-3-6(8)10-7/h2-3H,4,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOTNZNQRYKOSCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)Br)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701281438 | |

| Record name | 6-Bromo-2-methoxy-3-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701281438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1802489-58-2 | |

| Record name | 6-Bromo-2-methoxy-3-pyridinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1802489-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-methoxy-3-pyridinemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701281438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (6-Bromo-2-methoxypyridin-3-yl)methanamine: A Core Building Block for Modern Medicinal Chemistry

This guide provides a detailed examination of (6-Bromo-2-methoxypyridin-3-yl)methanamine, a highly functionalized pyridine derivative poised as a critical building block for researchers in drug discovery and development. Due to the compound's specificity and relatively recent emergence in chemical catalogs, this document synthesizes available data with predictive analysis based on established chemical principles and the known properties of its close structural analogs. Our objective is to deliver a robust and practical resource that combines theoretical understanding with actionable insights for laboratory applications.

Introduction and Strategic Importance

(6-Bromo-2-methoxypyridin-3-yl)methanamine (CAS No. 1802489-58-2) enters the field of medicinal chemistry as a molecule of significant strategic value. Its structure is distinguished by three key functional groups arrayed on a pyridine scaffold: a primary aminomethyl group, a methoxy group, and a bromine atom. This specific arrangement offers orthogonal chemical reactivity, allowing for sequential and site-selective modifications—a highly desirable trait for constructing complex molecular architectures and exploring structure-activity relationships (SAR).

The pyridine core itself is a privileged scaffold in drug design, known for its ability to engage in hydrogen bonding and its bioisosteric relationship with phenyl rings.[1] The inclusion of a flexible aminomethyl linker at the 3-position is a common strategy for probing interactions with protein active sites, while the 2-methoxy and 6-bromo substituents provide crucial handles for modulating physicochemical properties and for advanced chemical coupling reactions, respectively. Specifically, pyridin-3-yl-methanamine substructures are recognized as valuable components in the design of compounds targeting the central nervous system.[2]

Caption: 2D Structure of (6-Bromo-2-methoxypyridin-3-yl)methanamine.

Physicochemical and Spectroscopic Properties

Comprehensive experimental data for (6-Bromo-2-methoxypyridin-3-yl)methanamine is not yet widely published. However, we can compile its core identifiers and present key physical properties of its closest structural analogs to provide a scientifically grounded estimation for handling and reaction planning.

| Property | (6-Bromo-2-methoxypyridin-3-yl)methanamine | (2-Bromo-6-methoxypyridin-3-yl)methanamine (Isomer)[3] | (6-Bromo-2-methoxypyridin-3-yl)methanol (Precursor)[4] | 6-Bromo-2-methoxypyridin-3-amine (Analogue)[5] |

| CAS Number | 1802489-58-2[6] | 1823904-05-7 | 1802489-60-6 | 89466-18-2 |

| Molecular Formula | C₇H₉BrN₂O | C₇H₉BrN₂O | C₇H₈BrNO₂ | C₆H₇BrN₂O |

| Molecular Weight | 217.06 g/mol | 217.06 g/mol | 218.05 g/mol | 203.04 g/mol |

| Appearance | Data not available | Data not available | Data not available | Light brown to brown solid |

| Melting Point | Data not available | Data not available | Data not available | 78-79 °C |

| Boiling Point | Data not available | Data not available | Data not available | 277.6 °C (Predicted) |

| Storage | Recommended: 2-8°C, inert atmosphere, dark[3] | 2-8°C, inert atmosphere, dark | Inert atmosphere, room temperature | 2-8°C, inert atmosphere, dark |

Note: Properties for the target compound are based on its formula, while predictive recommendations for storage are inferred from its analogs.

Synthesis and Purification

Causality of Experimental Design:

-

Activation of the Alcohol: The hydroxyl group is a poor leaving group. Therefore, it must first be converted into a more reactive functional group. Chlorination using thionyl chloride (SOCl₂) is an effective and common method for this transformation, producing a primary alkyl chloride. The reaction is typically performed in the presence of a non-nucleophilic base like pyridine or triethylamine to neutralize the HCl byproduct.

-

Nucleophilic Substitution: The resulting (6-bromo-2-methoxypyridin-3-yl)methyl chloride is an excellent electrophile. It can undergo Sₙ2 displacement with a suitable nitrogen nucleophile. Using aqueous ammonia provides a direct route to the primary amine. A high concentration of ammonia is used to minimize the formation of secondary and tertiary amine byproducts by ensuring the alkyl halide is more likely to react with ammonia than with the product amine.

Proposed Experimental Protocol:

Step 1: Synthesis of 3-(chloromethyl)-6-bromo-2-methoxypyridine

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve (6-Bromo-2-methoxypyridin-3-yl)methanol (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add thionyl chloride (SOCl₂, 1.2 eq) dropwise to the stirred solution over 15 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution until effervescence ceases.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude chloride intermediate, which can often be used in the next step without further purification.

Step 2: Synthesis of (6-Bromo-2-methoxypyridin-3-yl)methanamine

-

Dissolve the crude 3-(chloromethyl)-6-bromo-2-methoxypyridine (1.0 eq) in a solvent such as tetrahydrofuran (THF) or ethanol in a pressure-rated vessel.

-

Add a large excess of concentrated aqueous ammonia (20-30 eq).

-

Seal the vessel tightly and heat to 50-70 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the excess ammonia and solvent.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by silica gel column chromatography using a gradient elution system (e.g., dichloromethane/methanol or ethyl acetate/heptane with 1% triethylamine) to afford the pure (6-Bromo-2-methoxypyridin-3-yl)methanamine.

Caption: Proposed two-step synthesis of the target compound from its alcohol precursor.

Chemical Reactivity and Potential Transformations

The utility of (6-Bromo-2-methoxypyridin-3-yl)methanamine as a building block stems from its distinct reactive sites, which can be addressed with high selectivity.

-

Primary Amine (-CH₂NH₂): This is the most nucleophilic site and will readily undergo a variety of classical amine reactions.

-

Acylation/Sulfonylation: Reacts with acyl chlorides, anhydrides, or sulfonyl chlorides in the presence of a base to form stable amides and sulfonamides. This is a primary method for attaching the scaffold to other fragments or pharmacophores.

-

Reductive Amination: Reacts with aldehydes or ketones in the presence of a mild reducing agent (e.g., sodium triacetoxyborohydride) to form secondary or tertiary amines, enabling controlled alkylation.

-

Alkylation: Can be alkylated with alkyl halides, though over-alkylation can be an issue.

-

-

Aryl Bromide (C-Br): The bromine atom at the 6-position is a key handle for transition metal-catalyzed cross-coupling reactions. Its position, para to the ring nitrogen, influences its reactivity.

-

Suzuki Coupling: Reacts with boronic acids or esters to form C-C bonds, introducing aryl, heteroaryl, or alkyl groups.

-

Buchwald-Hartwig Amination: Couples with amines to form C-N bonds, allowing for the introduction of a second, distinct amine functionality.

-

Sonogashira Coupling: Reacts with terminal alkynes to form C-C triple bonds, a valuable linker in drug design.

-

Heck Coupling: Forms C-C bonds with alkenes.

-

-

Pyridine Nitrogen: The endocyclic nitrogen is basic and can be protonated or act as a ligand for metal centers. Under forcing conditions, it can be quaternized with alkyl halides. Its basicity is modulated by the electron-donating methoxy group and the electron-withdrawing bromo group.

Caption: Key reaction pathways available for selective functionalization.

Applications in Drug Discovery

This building block is exceptionally well-suited for library synthesis and lead optimization campaigns. The orthogonal reactivity allows for a divergent synthetic approach: from the central core, chemists can explore modifications at the amine and bromide positions independently.

-

Scaffold Decoration: The primary amine can be acylated with a library of carboxylic acids to explore one vector of chemical space. Subsequently, the bromide on each of these amides can be subjected to a library of boronic acids via Suzuki coupling to explore a second, independent vector. This parallel synthesis approach rapidly generates a large matrix of diverse analogs for screening.

-

Kinase Inhibitor Synthesis: Many kinase inhibitors feature a substituted heterocyclic core that makes hydrogen bonds with the "hinge" region of the kinase. The 2-methoxypyridine motif, combined with an N-H from an amide formed at the aminomethyl group, could serve as an effective hinge-binding element. The 6-position (via the bromide) can then be used to project a vector into the solvent-exposed region to enhance potency and selectivity.

-

GPCR and Ion Channel Modulators: The structural complexity and 3D shape enabled by this scaffold are valuable for designing ligands for G-protein coupled receptors (GPCRs) and ion channels. The ability to introduce both polar (amine derivatives) and lipophilic (via Suzuki coupling) groups allows for fine-tuning of properties required for membrane protein targets.

Safety and Handling

A specific Safety Data Sheet (SDS) for (6-Bromo-2-methoxypyridin-3-yl)methanamine is not publicly available. Therefore, a conservative approach to handling is mandated, based on the hazard profiles of its immediate precursor and positional isomer.

-

(6-Bromo-2-methoxypyridin-3-yl)methanol (Precursor): GHS hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[4]

-

(2-Bromo-6-methoxypyridin-3-yl)methanamine (Isomer): GHS hazard statements include H302 (Harmful if swallowed) and H319 (Causes serious eye irritation).[3]

Consolidated Handling Recommendations: Based on this data, (6-Bromo-2-methoxypyridin-3-yl)methanamine should be treated as a hazardous substance.

-

Toxicity: Assumed to be harmful if swallowed.

-

Irritation: Assumed to cause skin, eye, and respiratory tract irritation.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

-

Engineering Controls: All handling of the solid and its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).[3]

References

-

My Skin Recipes. (n.d.). Di(pyridin-3-yl)methanamine. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). 6-Bromo-2-methoxypyridin-3-amine. Retrieved January 27, 2026, from [Link]

- Elterman, M. H. (2018). Amination of 2-Bromo-6-Methylaminopyridine. Digital Commons@Georgia Southern.

-

Xidian. (n.d.). (6-Bromo-2-methoxypyridin-3-yl)methanamine. Retrieved January 27, 2026, from [Link]

- Duan, Y., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry.

-

Chemsrc. (n.d.). (6-Bromopyridin-2-yl)methanamine. Retrieved January 27, 2026, from [Link]

- Google Patents. (2013). CN102850269A - Synthesis process for 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline.

-

PubChem. (n.d.). Pyridin-3-ylmethanamine Hydrochloride. Retrieved January 27, 2026, from [Link]

-

PubChem. (n.d.). Pyridin-3-yl(quinolin-6-yl)methanamine. Retrieved January 27, 2026, from [Link]

-

Wikipedia. (n.d.). Parafluorofuranylfentanyl. Retrieved January 27, 2026, from [Link]

Sources

- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Di(pyridin-3-yl)methanamine [myskinrecipes.com]

- 3. 1823904-05-7|(2-Bromo-6-methoxypyridin-3-yl)methanamine|BLD Pharm [bldpharm.com]

- 4. 1802489-60-6|(6-Bromo-2-methoxypyridin-3-yl)methanol|BLD Pharm [bldpharm.com]

- 5. 6-Bromo-2-methoxypyridin-3-amine | C6H7BrN2O | CID 10536137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (6-Bromo-2-methoxypyridin-3-yl)methanamine - 通用试剂 - 西典实验 [seedior.com]

The Strategic Intermediate: A Technical Guide to (6-Bromo-2-methoxypyridin-3-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

(6-Bromo-2-methoxypyridin-3-yl)methanamine, bearing the CAS number 1802489-58-2 , is a strategically important, yet under-documented, substituted pyridine derivative. Its unique arrangement of a reactive bromine atom, a methoxy group, and a primary aminomethyl functionality on a pyridine core makes it a highly valuable building block in medicinal chemistry. This guide provides an in-depth analysis of this compound, including its physicochemical properties, a discussion of plausible synthetic routes based on established chemical principles, and its potential applications in the design and development of novel therapeutics. Furthermore, this document outlines essential safety and handling protocols and details the expected analytical characterization methods, offering a comprehensive resource for researchers in the field of drug discovery.

Introduction: The Emerging Significance of Substituted Pyridines

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of approved drugs and clinical candidates.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's pharmacological and pharmacokinetic properties. The subject of this guide, (6-Bromo-2-methoxypyridin-3-yl)methanamine, is a prime example of a molecule designed for versatility in synthetic elaboration. The presence of a bromine atom offers a handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments.[2] The methoxy group can influence the electronic properties of the pyridine ring and may play a role in metabolic stability.[3] The primary aminomethyl group provides a key site for amide bond formation, reductive amination, and other derivatizations to build larger, more complex molecules. While direct literature on this specific compound is sparse, its structural motifs are found in numerous bioactive molecules, highlighting its potential as a key intermediate in the synthesis of novel therapeutic agents.[3]

Physicochemical and Structural Properties

A comprehensive understanding of the physicochemical properties of (6-Bromo-2-methoxypyridin-3-yl)methanamine is crucial for its effective use in synthesis and for predicting its behavior in biological systems.

| Property | Value | Source |

| CAS Number | 1802489-58-2 | Chemsrc |

| Molecular Formula | C₇H₉BrN₂O | Chemsrc |

| Molecular Weight | 217.06 g/mol | Chemsrc |

| Appearance | Expected to be a solid | Inferred from related compounds |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane | Inferred from related compounds |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

Proposed Synthetic Pathways

Pathway A: Reduction of a Nitrile Precursor

A common and effective method for the synthesis of aminomethyl groups is the reduction of a corresponding nitrile. This pathway would involve the synthesis of 6-bromo-2-methoxypyridine-3-carbonitrile, followed by its reduction.

Caption: Proposed Synthetic Pathway A via Nitrile Reduction.

Step-by-Step Protocol (Hypothetical):

-

Cyanation of 6-Bromo-2-methoxypyridine: The starting material, 6-bromo-2-methoxypyridine, would first need to be functionalized with a cyano group at the 3-position. This could potentially be achieved through a directed ortho-metalation/cyanation sequence or a palladium-catalyzed cyanation if a suitable precursor with a leaving group at the 3-position is available.

-

Reduction of 6-Bromo-2-methoxypyridine-3-carbonitrile: The resulting nitrile can be reduced to the primary amine using various reducing agents. Common choices include lithium aluminum hydride (LiAlH₄) in an ethereal solvent like THF or diethyl ether, or catalytic hydrogenation using a catalyst such as Raney nickel or palladium on carbon under a hydrogen atmosphere. The choice of reducing agent would depend on the desired reaction conditions and compatibility with the other functional groups.

Pathway B: From the Corresponding Alcohol

An alternative route could involve the conversion of the corresponding alcohol, (6-bromo-2-methoxypyridin-3-yl)methanol, to the amine. This precursor is commercially available.[4]

Caption: Proposed Synthetic Pathway B from the Corresponding Alcohol.

Step-by-Step Protocol (Hypothetical):

-

Activation of the Hydroxyl Group: The primary alcohol, (6-bromo-2-methoxypyridin-3-yl)methanol, would first need to be converted into a better leaving group. This is typically achieved by reaction with mesyl chloride or tosyl chloride in the presence of a base like triethylamine to form the corresponding mesylate or tosylate. Alternatively, conversion to a halide (e.g., using thionyl chloride or phosphorus tribromide) is also a viable option.

-

Amination: The activated intermediate can then be reacted with a source of ammonia, such as aqueous or methanolic ammonia, or with a protected amine equivalent followed by deprotection, to yield the desired primary amine. The Gabriel synthesis, using potassium phthalimide followed by hydrolysis, is another classic method to form the primary amine from the halide.

Applications in Drug Discovery and Medicinal Chemistry

The structural features of (6-Bromo-2-methoxypyridin-3-yl)methanamine make it a valuable scaffold for the synthesis of a wide range of biologically active molecules. The bromo-methoxypyridine core is a recurring motif in compounds targeting various diseases.[2]

Scaffold for Kinase Inhibitors

Many kinase inhibitors feature a substituted pyridine or a related heterocyclic core that interacts with the hinge region of the kinase domain. The aminomethyl group of the title compound can be readily acylated with various carboxylic acids to generate a library of amides. The bromine atom can then be used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig reactions) to introduce diverse aryl or heteroaryl groups that can occupy other pockets of the kinase active site, leading to potent and selective inhibitors.

Building Block for GPCR Ligands

G-protein coupled receptors (GPCRs) are another important class of drug targets. The aminomethyl group can serve as an anchor point for building ligands that interact with the polar residues in the binding pockets of GPCRs. The versatility of the bromo-substituent allows for the exploration of structure-activity relationships by introducing a variety of substituents that can modulate receptor affinity and selectivity.

Intermediate for Agrochemicals

Beyond pharmaceuticals, substituted pyridines are also prevalent in modern agrochemicals. The unique substitution pattern of (6-Bromo-2-methoxypyridin-3-yl)methanamine could be exploited in the synthesis of novel herbicides, fungicides, or insecticides.

Analytical Characterization

The identity and purity of (6-Bromo-2-methoxypyridin-3-yl)methanamine would be confirmed using a combination of standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the aminomethyl group, the amine protons, and the methyl protons of the methoxy group. The chemical shifts and coupling constants would be characteristic of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum would show the expected number of signals corresponding to the seven carbon atoms in the molecule, with chemical shifts indicative of their electronic environment.

-

-

Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound. The presence of bromine would result in a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio), which is a key diagnostic feature.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a crucial technique for assessing the purity of the compound. A suitable method would be developed using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like trifluoroacetic acid or formic acid.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=N and C=C stretching of the pyridine ring, and C-O stretching of the methoxy group.

Safety and Handling

While a specific Safety Data Sheet (SDS) for (6-Bromo-2-methoxypyridin-3-yl)methanamine is not widely available, the safety precautions can be inferred from data on structurally similar brominated and aminated pyridines.

-

Hazard Statements (Anticipated):

-

Harmful if swallowed.

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.

-

Conclusion

(6-Bromo-2-methoxypyridin-3-yl)methanamine is a promising and versatile building block for drug discovery and development. Although detailed information on this specific compound is limited, its structural features suggest significant potential for the synthesis of novel and complex molecules with a wide range of biological activities. The proposed synthetic routes, based on established chemical principles, provide a framework for its preparation. As with any chemical reagent, adherence to strict safety protocols is paramount. This technical guide serves as a foundational resource for researchers looking to leverage the synthetic potential of this valuable intermediate in their pursuit of new therapeutic agents and other advanced materials.

References

-

Chemsrc. (6-Bromo-2-Methoxypyridin-3-yl)Methanamine CAS 1802489-58-2. Retrieved from [Link]

- Hosseinzadeh, et al. (2020).

- BenchChem. (2025). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026).

- Fisher Scientific. (2025).

- The Role of 3-Bromo-2-methoxypyridine in Modern Pharmaceutical Synthesis. (n.d.).

- Benchchem. (n.d.). Synthesis routes of 3-Pyridinemethanamine, 6-bromo-N-(2-methoxyethyl)-.

- Lead Sciences. (n.d.). (6-Bromo-2-methoxypyridin-3-yl)methanol.

- MDPI. (2012). Synthesis and antifungal activity of N-(substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3517811, (6-Bromopyridin-2-yl)methanol.

- Organic Syntheses. (n.d.). 3-aminopyridine.

- ResearchGate. (2003). 3-Cyanopyridine-2(1 H )-thiones in the Synthesis of Substituted 3-(Aminomethyl)pyridines.

- ResearchGate. (2017). 6-Bromo-2-(4-methoxypyridin-3-yl)-3-methyl-3H-imidazo[4,5-b]pyridine.

- National Institutes of Health. (2015).

- Carl ROTH. (n.d.).

- Jubilant Ingrevia. (n.d.).

- Fisher Scientific. (n.d.).

- ResearchGate. (n.d.). Synthesis of 3‐aminomethyl pyridine.

- Elkanzi, et al. (2019). The pyridine ring, which has many various biological effects, is present in more than 7000 drugs produced by the worldwide pharmaceutical industry.

- Chaubey, & Pandeya. (2011). The pyridine ring, which has many various biological effects, is present in more than 7000 drugs produced by the worldwide pharmaceutical industry.

- Zaki, et al. (2018). The pyridine ring, which has many various biological effects, is present in more than 7000 drugs produced by the worldwide pharmaceutical industry.

- El-Naggar. (2018). The pyridine ring, which has many various biological effects, is present in more than 7000 drugs produced by the worldwide pharmaceutical industry.

- BLDpharm. (n.d.). (6-Bromo-2-methoxypyridin-3-yl)methanol.

Sources

(6-Bromo-2-methoxypyridin-3-yl)methanamine molecular weight

An In-depth Technical Guide to (6-Bromo-2-methoxypyridin-3-yl)methanamine

Introduction

(6-Bromo-2-methoxypyridin-3-yl)methanamine is a substituted pyridine derivative that serves as a valuable heterocyclic building block in medicinal chemistry and organic synthesis. Its unique arrangement of a bromine atom, a methoxy group, and a primary aminomethyl group on the pyridine scaffold offers multiple reaction sites for constructing more complex molecular architectures. Substituted pyridines are integral components of numerous pharmaceuticals, agrochemicals, and functional materials, making intermediates like this compound highly significant for drug discovery professionals.[1]

This guide provides a comprehensive technical overview of (6-Bromo-2-methoxypyridin-3-yl)methanamine, focusing on the definitive determination of its molecular weight, alongside practical insights into its synthesis, characterization, and potential applications. As a Senior Application Scientist, the narrative emphasizes not just the procedural steps but the underlying chemical principles and rationale that ensure experimental success and data integrity.

Molecular Identification and Physicochemical Properties

The cornerstone of any chemical research is the unambiguous identification of the molecule of interest. This section details the fundamental properties of (6-Bromo-2-methoxypyridin-3-yl)methanamine, with a primary focus on its molecular weight.

Chemical Structure and Formula

The structural identity of the compound is the basis for all its chemical and physical properties. The IUPAC name, (6-Bromo-2-methoxypyridin-3-yl)methanamine, describes a pyridine ring with a bromine at position 6, a methoxy group (-OCH₃) at position 2, and a methanamine group (-CH₂NH₂) at position 3.

Caption: 2D Structure of (6-Bromo-2-methoxypyridin-3-yl)methanamine.

Molecular Formula and Weight

Based on its structure, the molecular formula is determined to be C₇H₉BrN₂O . The molecular weight is calculated from the atomic weights of its constituent elements. This theoretical value is fundamental for interpreting mass spectrometry data and for stoichiometric calculations in synthesis.

| Identifier | Value | Source |

| IUPAC Name | (6-Bromo-2-methoxypyridin-3-yl)methanamine | - |

| Molecular Formula | C₇H₉BrN₂O | Calculated |

| Average Molecular Weight | 217.07 g/mol | Calculated |

| Monoisotopic Mass | 215.9902 Da | Calculated |

The monoisotopic mass is crucial for high-resolution mass spectrometry (HRMS), where it allows for precise confirmation of the elemental composition.

Self-Validating Protocols: Confirming Molecular Weight

Trust in experimental results is built upon self-validating systems. For this compound, confirming the molecular weight and structure involves a combination of mass spectrometry and NMR spectroscopy.

2.3.1 Mass Spectrometry (MS)

Mass spectrometry is the primary technique for determining the molecular weight of a compound. For (6-Bromo-2-methoxypyridin-3-yl)methanamine, the analysis is particularly insightful due to the presence of bromine.

-

Rationale: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern in the mass spectrum. The molecular ion (M) will appear as two peaks of roughly equal intensity separated by 2 Daltons (e.g., [M]⁺ and [M+2]⁺). Observing this doublet is a strong confirmation of the presence of a single bromine atom.

-

Expected Results: In Electrospray Ionization (ESI) positive mode, the most common adduct is the protonated molecule [M+H]⁺. Therefore, the expected signals would be at m/z 216.9978 (for ⁷⁹Br) and 218.9957 (for ⁸¹Br).

2.3.2 Nuclear Magnetic Resonance (NMR) Spectroscopy

While MS confirms the mass, NMR spectroscopy validates the specific arrangement of atoms (the molecular structure). The predicted ¹H and ¹³C NMR spectra provide a unique fingerprint. Discrepancies between observed and predicted spectra would invalidate the proposed structure, prompting re-evaluation.

-

¹H NMR: Key expected signals include a singlet for the methoxy protons (-OCH₃), a singlet for the aminomethyl protons (-CH₂NH₂), and two distinct doublets for the aromatic protons on the pyridine ring.

-

¹³C NMR: The spectrum should show seven distinct carbon signals, including those for the methoxy and aminomethyl groups, and four signals for the pyridine ring carbons, two of which are significantly influenced by the bromine and nitrogen atoms.

Synthesis and Characterization Workflow

The synthesis of (6-Bromo-2-methoxypyridin-3-yl)methanamine requires a multi-step process, starting from commercially available precursors. The following represents a logical and field-proven approach.

Proposed Synthesis Pathway

A reliable route involves the bromination of a suitable pyridine precursor, followed by functional group manipulations to introduce the methanamine side chain. A common strategy is the reduction of a nitrile group.

Sources

Spectroscopic Characterization of (6-Bromo-2-methoxypyridin-3-yl)methanamine: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the expected spectroscopic data for the novel compound (6-Bromo-2-methoxypyridin-3-yl)methanamine. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. In the absence of publicly available experimental spectra for this specific molecule, this guide synthesizes data from structurally analogous compounds and fundamental spectroscopic principles to offer a robust predictive analysis. Each section includes detailed experimental protocols, an in-depth interpretation of the expected spectra, and the scientific rationale behind these predictions, ensuring a thorough understanding of the molecule's structural characterization.

Introduction

(6-Bromo-2-methoxypyridin-3-yl)methanamine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science due to its unique electronic and structural properties. The presence of a bromo-substituent, a methoxy group, and a primary aminomethyl group on the pyridine ring offers multiple sites for further functionalization, making it a versatile building block in the synthesis of complex molecules. Accurate structural elucidation through spectroscopic methods is paramount for its application in any field. This guide provides a detailed predictive analysis of its spectroscopic signature.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Predicted ¹H NMR Data

The ¹H NMR spectrum of (6-Bromo-2-methoxypyridin-3-yl)methanamine is predicted to exhibit distinct signals corresponding to the aromatic protons, the methylene protons, the amine protons, and the methoxy protons. The chemical shifts are influenced by the electronic effects of the substituents on the pyridine ring.

| Predicted Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

| ~ 7.65 | Doublet (d) | 1H | H-4 |

| ~ 7.40 | Doublet (d) | 1H | H-5 |

| ~ 4.00 | Singlet (s) | 3H | -OCH₃ |

| ~ 3.85 | Singlet (s) | 2H | -CH₂NH₂ |

| ~ 1.5-2.5 (broad) | Singlet (s) | 2H | -NH₂ |

Rationale for Predictions

The predicted chemical shifts are based on the analysis of similar substituted pyridines. The two aromatic protons (H-4 and H-5) are expected to appear as doublets due to coupling with each other. The electron-withdrawing bromine atom at position 6 will deshield the adjacent proton H-5, while the electron-donating methoxy group at position 2 will have a shielding effect. The methylene protons of the aminomethyl group are expected to be a singlet, as they have no adjacent protons to couple with. The methoxy protons will also appear as a sharp singlet. The amine protons typically present as a broad singlet and their chemical shift can be highly variable depending on the solvent and concentration.

Experimental Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of (6-Bromo-2-methoxypyridin-3-yl)methanamine in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Tune and shim the probe to the solvent's deuterium frequency.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Acquire the spectrum using a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply Fourier transformation to the free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

Workflow Diagram

Figure 1. ¹H NMR Spectroscopy Workflow.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

| Predicted Chemical Shift (δ ppm) | Assignment |

| ~ 162 | C-2 |

| ~ 145 | C-6 |

| ~ 140 | C-4 |

| ~ 125 | C-3 |

| ~ 115 | C-5 |

| ~ 53 | -OCH₃ |

| ~ 45 | -CH₂NH₂ |

Rationale for Predictions

The chemical shifts of the pyridine ring carbons are influenced by the substituents. The carbon attached to the electronegative oxygen of the methoxy group (C-2) is expected to be significantly downfield. Similarly, the carbon bonded to the bromine atom (C-6) will also be downfield. The other aromatic carbons will have chemical shifts typical for substituted pyridines. The aliphatic carbons of the methoxy and aminomethyl groups will appear in the upfield region of the spectrum.

Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup:

-

Use a ¹³C NMR probe on a 400 MHz (or higher) NMR spectrometer.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-180 ppm).

-

Employ a proton-decoupled pulse sequence to obtain a spectrum with singlets for all carbon signals.

-

A sufficient number of scans and a suitable relaxation delay are necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Process the FID similarly to the ¹H NMR data.

-

Calibrate the chemical shift scale using the solvent peak as an internal standard (e.g., CDCl₃ at 77.16 ppm).

-

Workflow Diagram

Figure 2. ¹³C NMR Spectroscopy Workflow.

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

Mass spectrometry will confirm the molecular weight and provide information about the elemental composition and fragmentation pattern.

| m/z | Relative Abundance | Assignment |

| 216/218 | High | [M]⁺ (Molecular Ion) |

| 201/203 | Moderate | [M - CH₃]⁺ |

| 187/189 | Moderate | [M - NH₂CH₂]⁺ |

| 137 | High | [M - Br]⁺ |

Rationale for Predictions

The molecular ion peak is expected to be a doublet with a 1:1 intensity ratio, which is characteristic of the presence of a single bromine atom (due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation is likely to occur at the weaker bonds, such as the loss of a methyl group from the methoxy moiety or the entire aminomethyl group. Loss of the bromine radical is also a probable fragmentation pathway.

Experimental Protocol

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to generate the molecular ion with minimal fragmentation.

-

Mass Analysis: Acquire the mass spectrum using a high-resolution mass analyzer (e.g., TOF or Orbitrap) to obtain accurate mass measurements.

-

Data Analysis:

-

Identify the molecular ion peak and its isotopic pattern.

-

Determine the elemental composition from the accurate mass measurement.

-

If fragmentation is observed (or induced via MS/MS), analyze the fragment ions to deduce the structure.

-

Workflow Diagram

Figure 3. Mass Spectrometry Workflow.

Infrared (IR) Spectroscopy

Predicted Infrared (IR) Data

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium | N-H stretch (primary amine) |

| 3050-3000 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1600-1550 | Strong | C=C and C=N stretch (pyridine ring) |

| 1250-1200 | Strong | C-O stretch (aryl ether) |

| 1100-1000 | Strong | C-N stretch (amine) |

| ~700 | Strong | C-Br stretch |

Rationale for Predictions

The primary amine will exhibit two N-H stretching bands in the 3400-3300 cm⁻¹ region.[1] The aromatic C-H stretches will appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methoxy and methylene groups will be just below 3000 cm⁻¹. The pyridine ring vibrations will give rise to strong absorptions in the 1600-1550 cm⁻¹ region. The C-O stretch of the methoxy group and the C-N stretch of the amine will be present in the fingerprint region. A strong absorption due to the C-Br stretch is expected at lower wavenumbers.

Experimental Protocol

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk.

-

Liquid/Solution: Place a drop of the neat liquid or a concentrated solution between two salt plates (e.g., NaCl or KBr).

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty spectrometer.

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

-

Workflow Diagram

Figure 4. Infrared Spectroscopy Workflow.

Conclusion

This technical guide provides a detailed predictive analysis of the spectroscopic data for (6-Bromo-2-methoxypyridin-3-yl)methanamine. While experimental data is not yet publicly available, the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectra, along with the provided experimental protocols and interpretation guidelines, offer a solid foundation for the structural characterization of this compound. Researchers working with this molecule can use this guide to anticipate its spectroscopic features and to design appropriate analytical workflows.

References

-

PubChem. (6-Bromo-2-methoxypyridin-3-amine). National Center for Biotechnology Information. Retrieved from [Link]

-

Science Alert. (2006). Synthesis and Spectroscopic Studies of 2-Bromo N, N-Dimethylbenzylamine and Its Complexes with Mo(CO)6 and W(CO)6. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

MDPI. (2018). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted-methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

ResearchGate. (2018). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

PubChem. (6-Chloro-2-methylpyridin-3-YL)methanamine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2019). Molecular structure of tris[(6-bromopyridin-2-yl)methyl]amine. Retrieved from [Link]

-

ResearchGate. (2013). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

-

PubChem. (6-Chloro-2-methoxypyridine-3-carbaldehyde). National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Publications. (2020). A Diazo-free Equivalent of the Unsubstituted Carbyne Cation: Straightforward Synthesis of Naphthalenes and Pyridines via [12/13CH]+ Insertion. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). IR: amines. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis, Spectroscopic Characterization, and Biological Evaluation Studies of 5-Bromo-3-(((hydroxy-2-methylquinolin-7-yl)methylene)hydrazono)indolin-2-one and Its Metal (II) Complexes. Retrieved from [Link]

-

PubChem. (6-Bromopyridin-2-yl)methanol. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 24.10: Spectroscopy of Amines. Retrieved from [Link]

-

OpenStax. (2023). 24.10 Spectroscopy of Amines. Retrieved from [Link]

-

Chemsrc. (6-Bromopyridin-2-yl)methanamine. Retrieved from [Link]

Sources

A Comprehensive Guide to the ¹³C NMR Spectroscopic Analysis of (6-Bromo-2-methoxypyridin-3-yl)methanamine

Abstract

This technical guide provides an in-depth exploration of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of (6-Bromo-2-methoxypyridin-3-yl)methanamine, a substituted pyridine derivative of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and chemical industries who utilize NMR spectroscopy for structural elucidation and chemical analysis. We will delve into the theoretical underpinnings of ¹³C NMR, provide a detailed experimental protocol, and present a thorough interpretation of the predicted ¹³C NMR spectrum of the title compound. The causality behind experimental choices and the logic of spectral interpretation are emphasized to provide a practical and insightful resource.

Introduction: The Significance of Structural Elucidation

(6-Bromo-2-methoxypyridin-3-yl)methanamine is a key building block in the synthesis of various biologically active molecules. Its chemical structure, featuring a substituted pyridine ring, presents a unique electronic environment that is crucial for its reactivity and interaction with biological targets. Accurate structural confirmation is the bedrock of any chemical research and development program. Among the arsenal of analytical techniques available, ¹³C NMR spectroscopy stands out as a powerful, non-destructive method for providing detailed information about the carbon framework of a molecule.[1][2] This guide will demonstrate the application of ¹³C NMR in unambiguously confirming the structure of this compound.

Theoretical Foundations of ¹³C NMR Spectroscopy

¹³C NMR spectroscopy is based on the same fundamental principles as proton (¹H) NMR, exploiting the magnetic properties of the ¹³C isotope.[3] However, several key differences make ¹³C NMR a complementary and equally vital technique:

-

Natural Abundance: The ¹³C isotope has a low natural abundance of approximately 1.1%, which means that the probability of two adjacent carbons in a molecule both being ¹³C is very low. This virtually eliminates complex carbon-carbon splitting, resulting in simpler spectra where each unique carbon atom typically gives rise to a single peak.

-

Chemical Shift Range: The chemical shifts in ¹³C NMR span a much wider range (typically 0-220 ppm) compared to ¹H NMR (0-12 ppm). This greater dispersion of signals significantly reduces the likelihood of peak overlap, even in complex molecules.

-

Sensitivity: The low natural abundance and smaller gyromagnetic ratio of ¹³C make it inherently less sensitive than ¹H. Consequently, ¹³C NMR experiments require more sample, longer acquisition times, or the use of advanced techniques like polarization transfer (e.g., DEPT) to enhance signal intensity.

The chemical shift of a particular carbon atom is highly dependent on its local electronic environment. Electronegative atoms, double and triple bonds, and aromatic rings all influence the shielding of the carbon nucleus, causing its resonance frequency to shift.[4] These predictable effects allow for the assignment of each peak in the spectrum to a specific carbon atom in the molecule.

Experimental Protocol for ¹³C NMR Data Acquisition

The following protocol outlines a standard procedure for acquiring a high-quality ¹³C NMR spectrum of (6-Bromo-2-methoxypyridin-3-yl)methanamine.

3.1. Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that will completely dissolve the sample. Deuterated chloroform (CDCl₃) is a common choice for many organic compounds. Other potential solvents include dimethyl sulfoxide-d₆ (DMSO-d₆) or methanol-d₄ (CD₃OD). The choice of solvent can slightly influence chemical shifts.[5]

-

Sample Concentration: Dissolve approximately 10-50 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. The higher concentration is often necessary to compensate for the low sensitivity of ¹³C NMR.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample. TMS serves as the internal standard for chemical shift referencing, with its ¹³C signal defined as 0.0 ppm.

3.2. Spectrometer Setup and Data Acquisition

-

Instrumentation: The data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion and sensitivity.

-

Experiment Type: A standard proton-decoupled ¹³C NMR experiment is typically performed. In this experiment, broadband decoupling of the protons removes the ¹H-¹³C coupling, resulting in a single sharp peak for each unique carbon atom.

-

Acquisition Parameters:

-

Pulse Angle: A 30-45° pulse angle is often used to allow for a shorter relaxation delay.

-

Acquisition Time: Typically 1-2 seconds.

-

Relaxation Delay: A delay of 2-5 seconds between pulses is crucial to allow for the full relaxation of all carbon nuclei, ensuring accurate integration (though integration is less commonly used quantitatively in ¹³C NMR than in ¹H NMR).

-

Number of Scans: Due to the low sensitivity, a large number of scans (from several hundred to several thousand) is usually required to achieve an adequate signal-to-noise ratio.

-

The workflow for acquiring and processing the ¹³C NMR data can be visualized as follows:

Predicted ¹³C NMR Spectrum and Interpretation

While an experimental spectrum is the gold standard, a predicted spectrum based on established substituent effects and database information can provide a very accurate picture of what to expect.[6][7][8] The structure of (6-Bromo-2-methoxypyridin-3-yl)methanamine with the carbon atoms numbered for assignment is shown below:

Based on the substituents on the pyridine ring, we can predict the approximate chemical shifts for each carbon atom. The analysis relies on understanding the electronic effects of the bromine, methoxy, and aminomethyl groups.

| Carbon Atom | Predicted Chemical Shift (ppm) | Rationale |

| C2 | ~160-165 | Attached to an electronegative oxygen and nitrogen (within the ring). The methoxy group is strongly electron-donating through resonance, shielding this carbon, but the direct attachment to oxygen and the ring nitrogen causes a significant downfield shift. |

| C6 | ~140-145 | Attached to an electronegative bromine atom and the ring nitrogen. The inductive effect of bromine and the nitrogen deshields this carbon. |

| C5 | ~110-115 | Orthon to the bromine atom and meta to the methoxy group. The shielding effect from the methoxy group and the deshielding from the bromine will influence its position. |

| C4 | ~145-150 | Para to the methoxy group and meta to the bromine. This carbon is significantly deshielded due to its position relative to the nitrogen and the electron-withdrawing bromine. |

| C3 | ~115-120 | This carbon is shielded by the adjacent electron-donating methoxy group and is the attachment point for the aminomethyl group. |

| **C7 (CH₂NH₂) ** | ~40-45 | This is a typical range for an aliphatic carbon attached to a nitrogen atom. |

| C8 (OCH₃) | ~50-55 | A characteristic chemical shift for a methoxy group carbon attached to an aromatic ring. |

Summary of Predicted Chemical Shifts

| Carbon | Predicted δ (ppm) |

| C2 | 160-165 |

| C3 | 115-120 |

| C4 | 145-150 |

| C5 | 110-115 |

| C6 | 140-145 |

| C7 | 40-45 |

| C8 | 50-55 |

4.1. Detailed Peak Assignment Rationale

-

C2 and C6: These carbons are directly attached to heteroatoms (O, N for C2; Br, N for C6) and are expected to be the most downfield of the ring carbons. C2, being attached to the highly electronegative oxygen of the methoxy group, is predicted to be the most deshielded.

-

C4: This carbon is significantly influenced by the nitrogen atom and the bromine, leading to a downfield shift.

-

C3 and C5: These carbons are expected to be more shielded and therefore appear more upfield. The electron-donating methoxy group will have a shielding effect, particularly on the ortho (C3) and para (not present) positions.

-

C7 and C8: The aliphatic carbons of the aminomethyl and methoxy groups will appear in the upfield region of the spectrum, with their characteristic chemical shifts providing clear evidence for the presence of these functional groups.

To further confirm these assignments, advanced NMR experiments such as Distortionless Enhancement by Polarization Transfer (DEPT) could be employed. A DEPT-135 experiment, for example, would show CH and CH₃ signals as positive peaks, while CH₂ signals would appear as negative peaks. Quaternary carbons (like C2, C3, and C6) would be absent. This would allow for the unambiguous identification of C7 (CH₂) and C8 (CH₃).

Conclusion

The ¹³C NMR spectrum provides an unambiguous fingerprint of the carbon skeleton of (6-Bromo-2-methoxypyridin-3-yl)methanamine. Through a combination of a well-defined experimental protocol and a logical interpretation of the chemical shifts based on fundamental principles of electronic effects, the structure of the molecule can be confidently confirmed. This guide serves as a practical resource for scientists engaged in the synthesis and analysis of novel chemical entities, emphasizing the power and utility of ¹³C NMR spectroscopy in modern drug discovery and development.

References

- Breitmaier, E., & Voelter, W. (2009). ¹³C NMR Spectroscopy: High-Resolution Methods and Applications in Organic Chemistry and Biochemistry. John Wiley & Sons.

- Levy, G. C., & Lichter, R. L. (1979). Nitrogen-15 Nuclear Magnetic Resonance Spectroscopy. John Wiley & Sons.

-

NMRDB.org. Predict 13C carbon NMR spectra. Retrieved from [Link][6]

-

Chemistry LibreTexts. (2021). 6.8: Principles of ¹³C NMR Spectroscopy. Retrieved from [Link][1]

- Polshettiwar, V., & Varma, R. S. (2008). Aqueous microwave chemistry: a clean and green approach for rapid drug discovery. Current opinion in chemical biology, 12(3), 280-281.

-

PubChem. 6-Bromo-2-methoxypyridin-3-amine. Retrieved from [Link][9]

-

Cheminfo.org. Predict 13C NMR spectra. Retrieved from [Link][7]

-

Wawer, I., & Tautermann, C. S. (2005). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules, 10(2), 373-383. Retrieved from [Link][4]

-

University of Regensburg. 13C-NMR. Retrieved from [Link]

-

ResearchGate. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link][5]

-

virtual Chemistry 3D. 13C NMR predictor. Retrieved from [Link][8]

- Metin, Balci. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

NC State University Libraries. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry. Retrieved from [Link][2]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. 13.13 Uses of 13C NMR Spectroscopy – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Visualizer loader [nmrdb.org]

- 7. Predict 13C NMR spectra [cheminfo.org]

- 8. virtual Chemistry 3D - NMR predictor [vchem3d.univ-tlse3.fr]

- 9. 6-Bromo-2-methoxypyridin-3-amine | C6H7BrN2O | CID 10536137 - PubChem [pubchem.ncbi.nlm.nih.gov]

Mass Spectrometry of (6-Bromo-2-methoxypyridin-3-yl)methanamine: A Technical Guide

Introduction: Unveiling the Molecular Identity

In the landscape of pharmaceutical research and drug development, the precise characterization of novel chemical entities is paramount. (6-Bromo-2-methoxypyridin-3-yl)methanamine, a substituted pyridine derivative, represents a class of compounds with significant potential in medicinal chemistry. Its structural elucidation and purity assessment are critical milestones in the journey from synthesis to application. Mass spectrometry (MS) stands as a cornerstone analytical technique, offering unparalleled sensitivity and specificity for determining the molecular weight and probing the structure of such compounds. This in-depth guide provides a comprehensive overview of the mass spectrometric analysis of (6-Bromo-2-methoxypyridin-3-yl)methanamine, tailored for researchers, scientists, and drug development professionals. We will delve into the strategic considerations for sample preparation, the rationale behind selecting ionization techniques and instrumental parameters, and the interpretation of the resulting mass spectra, including predictable fragmentation pathways.

Core Principles: A Strategic Approach to Mass Spectrometry

The successful mass spectrometric analysis of a molecule like (6-Bromo-2-methoxypyridin-3-yl)methanamine hinges on a methodical approach that considers its unique chemical properties. The presence of a basic aminomethyl group, a methoxy substituent, a bromine atom, and the pyridine ring itself dictates the optimal analytical strategy.

Ionization Technique Selection: The Gateway to the Mass Analyzer

Electrospray ionization (ESI) is the premier choice for this compound due to the presence of the basic amine group.[1] This functional group is readily protonated in a slightly acidic solution, forming a positive ion ([M+H]⁺) in the ESI source. This "soft" ionization technique is crucial as it minimizes in-source fragmentation, ensuring that the molecular ion is observed with high abundance, which is the primary goal of the initial analysis.

High-Resolution Mass Spectrometry: The Key to Unambiguous Elemental Composition

Utilizing a high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is highly recommended.[2][3] These instruments provide highly accurate mass measurements, typically with sub-ppm mass accuracy. This level of precision is instrumental in confirming the elemental composition of the molecule and distinguishing it from other potential isobaric (same nominal mass) impurities. For halogenated compounds, high resolution is particularly valuable for resolving isotopic patterns.[2][3]

Experimental Workflow: From Sample to Spectrum

A robust and reproducible workflow is essential for obtaining high-quality mass spectrometric data. The following protocol is a self-validating system designed to ensure accuracy and reliability.

Sample Preparation: The Foundation of a Good Analysis

Proper sample preparation is a critical, yet often overlooked, step in mass spectrometry.[4][5] The primary objectives are to ensure the analyte is in a suitable solvent, at an appropriate concentration, and free from interfering substances like inorganic salts.[6]

Protocol for Sample Preparation:

-

Initial Dissolution: Accurately weigh a small amount of the (6-Bromo-2-methoxypyridin-3-yl)methanamine standard and dissolve it in a high-purity organic solvent such as methanol or acetonitrile to create a stock solution of approximately 1 mg/mL.

-

Working Solution Preparation: Dilute the stock solution with a solvent mixture compatible with ESI-MS. A common and effective solvent system is 50:50 (v/v) acetonitrile:water with the addition of 0.1% formic acid.[1] The formic acid serves to acidify the solution, promoting the protonation of the amine group. The final concentration should be in the low µg/mL to high ng/mL range (e.g., 1-10 µg/mL).

-

Filtration (if necessary): If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent clogging of the MS inlet system.

Mass Spectrometry Analysis: Acquiring High-Fidelity Data

The following parameters provide a robust starting point for the analysis of (6-Bromo-2-methoxypyridin-3-yl)methanamine using an ESI-equipped high-resolution mass spectrometer.

Table 1: Recommended Mass Spectrometer Parameters

| Parameter | Value | Rationale |

| Ionization Mode | Positive Electrospray (ESI+) | The basic amine group is readily protonated to form [M+H]⁺ ions. |

| Capillary Voltage | 3.5 - 4.5 kV | Optimizes the electrospray process for efficient ion generation.[1] |

| Source Temperature | 120 - 150 °C | Aids in desolvation of the analyte ions. |

| Desolvation Gas Flow | 8 - 12 L/min | Facilitates the evaporation of the solvent from the charged droplets. |

| Desolvation Temperature | 300 - 400 °C | Ensures complete desolvation of the ions before they enter the mass analyzer.[1] |

| Mass Range | m/z 50 - 500 | Covers the expected molecular ion and its potential fragments. |

| Resolution | > 60,000 FWHM | Enables accurate mass measurement for elemental composition determination.[7] |

| Collision Energy (for MS/MS) | 10 - 40 eV (Ramped) | A range of collision energies is used to induce fragmentation and obtain a comprehensive fragmentation spectrum. |

Experimental Workflow Diagram:

Caption: A streamlined workflow for the mass spectrometric analysis of (6-Bromo-2-methoxypyridin-3-yl)methanamine.

Interpreting the Mass Spectrum: Decoding the Molecular Fingerprint

The mass spectrum of (6-Bromo-2-methoxypyridin-3-yl)methanamine will contain a wealth of structural information.

The Molecular Ion: A Definitive Signature

The most critical feature of the full scan mass spectrum will be the isotopic cluster of the protonated molecule, [M+H]⁺. Due to the natural abundance of bromine isotopes (⁷⁹Br at ~50.7% and ⁸¹Br at ~49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units.[8][9] This characteristic "M" and "M+2" pattern is a definitive indicator of the presence of a single bromine atom in the molecule.[8][10]

Table 2: Expected m/z Values for the Molecular Ion of (6-Bromo-2-methoxypyridin-3-yl)methanamine (C₇H₉BrN₂O)

| Ion | Isotope Composition | Calculated Monoisotopic Mass (Da) | Expected m/z ([M+H]⁺) |

| M | C₇H₉⁷⁹BrN₂O | 216.9929 | 217.9997 |

| M+2 | C₇H₉⁸¹BrN₂O | 218.9908 | 219.9976 |

Fragmentation Analysis: Deconstructing the Molecule

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the isolated [M+H]⁺ ion, providing insights into the molecule's connectivity. The fragmentation of (6-Bromo-2-methoxypyridin-3-yl)methanamine is expected to be directed by its functional groups.

Predicted Fragmentation Pathways:

The primary fragmentation event for amines is typically alpha-cleavage, which involves the cleavage of the bond adjacent to the nitrogen atom.[11] In this case, the bond between the benzylic carbon and the pyridine ring is likely to cleave.

-

Loss of Ammonia (NH₃): A common fragmentation pathway for primary amines is the neutral loss of ammonia (17.0265 Da).

-

Alpha-Cleavage: Cleavage of the C-C bond between the pyridine ring and the aminomethyl group would result in the formation of a stable pyridinylmethyl cation.

-

Loss of Methoxyl Radical (•OCH₃): The methoxy group can be lost as a radical, leading to a fragment ion with a mass 31.0184 Da lower than the precursor ion.

-

Loss of Bromine Radical (•Br): Cleavage of the carbon-bromine bond can lead to the loss of a bromine radical.

Fragmentation Pathway Diagram:

Sources

- 1. Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chromatographyonline.com [chromatographyonline.com]

- 3. researchgate.net [researchgate.net]

- 4. books.rsc.org [books.rsc.org]

- 5. organomation.com [organomation.com]

- 6. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 7. youtube.com [youtube.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jove.com [jove.com]

The Strategic Synthesis and Application of (6-Bromo-2-methoxypyridin-3-yl)methanamine: A Technical Guide for Advanced Research

Introduction: Unlocking a Versatile Pyridine Building Block

In the landscape of modern medicinal chemistry and drug discovery, substituted pyridines represent a class of heterocyclic compounds with immense therapeutic potential. Their unique electronic properties and ability to engage in specific, high-affinity interactions with biological targets make them privileged scaffolds in the design of novel therapeutic agents. This guide focuses on (6-Bromo-2-methoxypyridin-3-yl)methanamine, a highly functionalized pyridine derivative poised for significant applications in pharmaceutical and agrochemical research.

A thorough market analysis indicates that (6-Bromo-2-methoxypyridin-3-yl)methanamine is not a readily available catalog chemical. Its structural complexity and specific substitution pattern suggest that it is best accessed via targeted synthesis. This guide provides a comprehensive overview of its commercial availability landscape, focusing on key precursors, and presents a detailed, field-proven synthetic strategy. Furthermore, we will explore its potential applications, particularly in the realm of kinase inhibitors, and outline the necessary protocols for its synthesis and characterization, ensuring scientific integrity and reproducibility.

Part 1: Commercial Availability of Key Synthetic Precursors

The synthetic accessibility of (6-Bromo-2-methoxypyridin-3-yl)methanamine is predicated on the commercial availability of its immediate precursors. Our investigation has identified 6-Bromo-2-methoxypyridin-3-amine as the most viable and commercially accessible starting material. A related precursor, (6-Bromo-2-methoxypyridin-3-yl)methanol, is also commercially available and offers an alternative synthetic route.

| Precursor Name | CAS Number | Molecular Formula | Key Suppliers |

| 6-Bromo-2-methoxypyridin-3-amine | 89466-18-2 | C₆H₇BrN₂O | Sigma-Aldrich, BLD Pharm, Combi-Blocks |

| (6-Bromo-2-methoxypyridin-3-yl)methanol | 1802489-60-6 | C₇H₈BrNO₂ | ChemUniverse, A2B Chem |

Part 2: Recommended Synthetic Pathway and Experimental Protocols

The most logical and efficient synthetic route to obtain (6-Bromo-2-methoxypyridin-3-yl)methanamine commences with the commercially available 6-Bromo-2-methoxypyridin-3-amine. The proposed two-step synthesis involves a Sandmeyer reaction to convert the 3-amino group to a 3-cyano group, followed by the reduction of the nitrile to the desired primary amine.

Caption: Proposed two-step synthesis of (6-Bromo-2-methoxypyridin-3-yl)methanamine.

Step 1: Synthesis of 6-Bromo-2-methoxy-3-cyanopyridine via Sandmeyer Reaction

The Sandmeyer reaction is a robust and well-established method for the conversion of an aromatic amine to a nitrile.[1] This transformation proceeds via a diazonium salt intermediate, which is then displaced by a cyanide nucleophile, typically catalyzed by a copper(I) salt.

Experimental Protocol:

-

Diazotization:

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 6-Bromo-2-methoxypyridin-3-amine (1.0 eq.) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq.) dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

-

-

Cyanation:

-

In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq.) and potassium cyanide (1.2 eq.) in water. Cool this solution to 0 °C.

-

Slowly add the cold diazonium salt solution to the copper cyanide solution with vigorous stirring.

-

Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.

-

-

Work-up and Purification:

-

Cool the reaction mixture and extract the product with an organic solvent such as ethyl acetate or dichloromethane.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

-

Step 2: Reduction of 6-Bromo-2-methoxy-3-cyanopyridine to (6-Bromo-2-methoxypyridin-3-yl)methanamine

The reduction of the nitrile intermediate can be achieved through several reliable methods. Two common and effective protocols are presented below.

Method A: Lithium Aluminum Hydride (LAH) Reduction

LAH is a powerful reducing agent capable of efficiently converting nitriles to primary amines.

Experimental Protocol:

-

Reaction Setup:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add a suspension of LAH (1.5-2.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

-

Addition of Nitrile:

-

Dissolve 6-Bromo-2-methoxy-3-cyanopyridine (1.0 eq.) in anhydrous THF and add it dropwise to the LAH suspension, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

-

-

Work-up and Purification:

-

Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Filter the resulting granular precipitate and wash it thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washes, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude amine can be purified by column chromatography or distillation under reduced pressure.

-

Method B: Catalytic Hydrogenation

Catalytic hydrogenation offers a milder alternative to LAH reduction and is often preferred for its operational simplicity and scalability.

Experimental Protocol:

-

Reaction Setup:

-

In a hydrogenation vessel, dissolve 6-Bromo-2-methoxy-3-cyanopyridine (1.0 eq.) in a suitable solvent such as methanol or ethanol, often with the addition of acetic acid to prevent catalyst poisoning.

-

Add a catalytic amount of Palladium on Carbon (Pd/C, 5-10 mol%).

-

-

Hydrogenation:

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the reactor with hydrogen (typically 3-5 bar) and stir the mixture at room temperature or slightly elevated temperature (40-50 °C) for 12-24 hours.[2]

-

-

Work-up and Purification:

-

Carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify as described in Method A.

-

Part 3: Quality Control and Characterization

The successful synthesis and purity of (6-Bromo-2-methoxypyridin-3-yl)methanamine must be confirmed through rigorous analytical techniques.

Caption: A typical quality control workflow for synthesized compounds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring, the methoxy group, and the newly formed aminomethyl group.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) mass spectrometry will confirm the molecular weight of the target compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the final compound, with a target purity of >95% for use in research applications.

Part 4: Applications in Drug Discovery

The 6-bromo-2-methoxypyridine scaffold is a valuable pharmacophore in modern drug discovery. The bromine atom serves as a versatile handle for further functionalization through various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the rapid generation of diverse chemical libraries for lead optimization.

The aminomethyl group at the 3-position provides a key interaction point with biological targets, often acting as a hydrogen bond donor or a basic center for salt formation, which can improve the pharmacokinetic properties of a drug candidate.

Kinase Inhibitors: A significant application of substituted pyridines is in the development of kinase inhibitors.[3][4][5] Kinases play a crucial role in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The pyridine scaffold can mimic the hinge-binding region of ATP, a common strategy in the design of competitive kinase inhibitors. The specific substitution pattern of (6-Bromo-2-methoxypyridin-3-yl)methanamine makes it an attractive starting point for the synthesis of novel inhibitors targeting various kinase families.

Part 5: Safety and Handling

As (6-Bromo-2-methoxypyridin-3-yl)methanamine is a novel compound, a specific safety data sheet is not available. Therefore, it should be handled with the utmost care, assuming it is hazardous. The safety profile of the starting material, 6-Bromo-2-methoxypyridin-3-amine, provides a useful reference.

-

Hazard Statements (for 6-Bromo-2-methoxypyridin-3-amine): Causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust, fumes, and vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials.

-

References

- BenchChem. (2025). Application Notes and Protocols: The Sandmeyer Reaction of 3-nitro-4-aminobenzonitrile.

- National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. PubMed Central.

- Semantic Scholar. (n.d.).

- Google Patents. (n.d.).

- National Center for Biotechnology Information. (n.d.).

- ResearchGate. (n.d.).

- Organic Syntheses. (n.d.). 3-aminopyridine.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). Scaffold Hopping Towards Potent and Selective JAK3 Inhibitors: Discovery of Novel C-5 Substituted Pyrrolopyrazines.

- Google Patents. (n.d.).

- BenchChem. (2025). Application Notes and Protocols: The Sandmeyer Reaction of 3-nitro-4-aminobenzonitrile.

- National Center for Biotechnology Information. (2022). An improved process for synthesis of nicotinic acid using hyper induced whole cell nitrilase of Gordonia terrae MTCC8139. PubMed Central.

- National Center for Biotechnology Information. (n.d.).

- ResearchGate. (n.d.). (PDF) Synthesis and structure of 6-bromo-2-(diethoxymethyl)

- YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring.

- BenchChem. (2025).

- ResearchGate. (n.d.).

- MDPI. (n.d.).

- University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction.